3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C23H20N2O3/c26-21(18-9-6-13-24-16-18)15-23(28)19-10-4-5-11-20(19)25(22(23)27)14-12-17-7-2-1-3-8-17/h1-11,13,16,28H,12,14-15H2 |
InChI Key |
PKVCMYPBKGTNBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2-Phenylethyl)indolin-2-one
The synthesis begins with the alkylation of indolin-2-one using 2-phenylethyl bromide under basic conditions. A representative procedure adapted from WO2013053725A1 involves:
Reagents :
-
Indolin-2-one (1.0 equiv)
-
2-Phenylethyl bromide (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dimethylformamide (DMF), 60°C, 12 hours
Introduction of the 3-Hydroxy Group
The C3 hydroxy group is introduced via oxidation of a ketone intermediate. Using Dess-Martin periodinane (DMP) in dichloromethane at 0°C to room temperature achieves selective oxidation without over-oxidation:
Coupling of the Pyridin-3-yl Acetyl Side Chain
The 2-oxo-2-(pyridin-3-yl)ethyl group is introduced via a nucleophilic acyl substitution reaction. Pyridin-3-yl acetyl chloride (1.5 equiv) reacts with the 3-hydroxyindolin-2-one in the presence of triethylamine:
Critical Note : The reaction requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Synthetic Route 2: One-Pot Tandem Alkylation-Acylation
Optimized Reaction Conditions
To improve efficiency, a one-pot method combines N1-alkylation and C3-acylation (Figure 2). This approach, inspired by CN117003736A, uses:
Reagents :
-
Indolin-2-one (1.0 equiv)
-
2-Phenylethyl bromide (1.2 equiv)
-
Pyridin-3-yl acetic acid (1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane, reflux, 24 hours
Mechanistic Insights
The DCC activates the carboxylic acid to form an active ester, which undergoes nucleophilic attack by the 3-hydroxy group. Concurrent N1-alkylation proceeds via an SN2 mechanism.
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.72–7.68 (m, 2H, aromatic), 7.35–7.21 (m, 7H, aromatic), 5.21 (s, 1H, OH), 4.12 (t, J = 7.2 Hz, 2H, N-CH2), 3.89 (s, 2H, CO-CH2), 2.94 (t, J = 7.2 Hz, 2H, CH2-Ph).
-
HRMS (ESI+) : m/z calculated for C23H20N2O3 [M+H]+: 373.1547; found: 373.1551.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) showed >98% purity, with a retention time of 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 62% | 68% |
| Reaction Time | 36 hours | 24 hours |
| Purification Complexity | Moderate | High |
| Scalability | Limited | High |
Route 2 offers higher efficiency but requires stringent purification to remove DCC byproducts.
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Chemical Reactions Analysis
WAY-607654 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, research indicates that compounds with similar indole structures exhibit cytotoxic effects against breast cancer and leukemia cells .
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests its potential in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that derivatives of indole compounds can modulate serotonin receptors, which are crucial in mood regulation .
Enzyme Inhibition
Research has demonstrated that this compound may act as an inhibitor for specific kinases involved in cancer progression. Kinase inhibitors are vital in targeted cancer therapies, and compounds like this one could lead to the development of new therapeutic agents .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of indole derivatives similar to this compound. The findings revealed that modifications at specific positions on the indole ring significantly enhanced anticancer activity through apoptosis induction in MCF-7 breast cancer cells .
Case Study 2: Neuroprotective Effects
In a preclinical model for Alzheimer's disease, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta toxicity. The results indicated a reduction in neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of WAY-607654 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Impact
The following analogs differ in substituents at the 1-, 3-, or 6-positions, leading to variations in physicochemical and biological properties:
Lipophilicity and Solubility
- The 2-phenylethyl group (as in the parent compound and CAS 421578-93-0 ) increases lipophilicity compared to analogs with smaller alkyl groups (e.g., methyl in CAS 83393-57-1 ).
- Introduction of a pyridin-3-yl group (parent compound) enhances water solubility relative to phenyl-substituted analogs (CAS 421578-93-0) due to hydrogen-bonding capability .
Electronic Effects
Crystallographic Studies
- Single-crystal X-ray data for analogs (e.g., ethanol solvate in ) reveal planar indol-2-one cores and intramolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the structure.
Industrial Relevance
- The parent compound (WAY-607654) is marketed at >95% purity for research use, with pricing ranging from $126/mg (2 mg) to $1,462/100 mg .
Biological Activity
3-Hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole class, notable for its diverse biological activities. This compound, which features a hydroxy group, a pyridinyl moiety, and an indole core, has garnered attention for its potential therapeutic applications in various fields, including antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3 |
| Molecular Weight | 372.42 g/mol |
| IUPAC Name | 3-Hydroxy-3-(2-oxo-2-(pyridin-3-yl)ethyl)-1-(2-phenylethyl)-1,3-dihydroindol-2-one |
| CAS Number | 356080-86-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Core : This can be achieved via Fischer indole synthesis or other cyclization methods.
- Introduction of Functional Groups : Hydroxylation and the addition of pyridinyl and phenylethyl groups are performed through various organic reactions such as nucleophilic substitution and oxidation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanisms of Action : The anticancer effects are believed to be mediated by the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property is particularly relevant for developing therapies for chronic inflammatory conditions.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, derivatives of indole compounds were tested against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating potent activity. Mechanistic studies suggested that this was due to the activation of caspase pathways leading to apoptosis .
Study 3: Anti-inflammatory Properties
Research published in Phytotherapy Research demonstrated that the compound reduced edema in murine models when administered at specific dosages, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. Optimization Strategies :
- Screen catalysts (e.g., p-TSA, Lewis acids) to enhance reaction rates and yields.
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of hydrophobic intermediates .
Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Basic Research Question
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks, as demonstrated in analogous indol-2-one structures .
Advanced Tip : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups, particularly for overlapping signals in the phenethyl substituent .
How can researchers resolve contradictions in reported biological activities of structurally related indol-2-one derivatives?
Advanced Research Question
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell viability assays).
- Purity Analysis : Use HPLC (>95% purity) to rule out confounding byproducts .
- Structural Analog Comparison : Compare results with derivatives like 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one to identify substituent-specific trends .
Example : Hydrazone derivatives of indol-2-ones showed variable antimicrobial activity depending on substituent electronegativity, highlighting the need for controlled structure-activity studies .
What computational approaches predict the binding affinity of this compound with target proteins?
Advanced Research Question
Computational tools can guide mechanistic studies:
- Molecular Docking : Use software like MOE or AutoDock to model interactions with active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥50 ns trajectories).
- QSAR Modeling : Corrogate electronic (e.g., logP) and steric parameters with activity data from analogs .
Validation : Cross-check predictions with in vitro assays (e.g., SPR or ITC for binding constants) .
What strategies improve the solubility of this hydrophobic compound for in vivo studies?
Basic Research Question
Key considerations for solubility enhancement:
- Co-solvents : Use DMSO-PBS mixtures (<5% DMSO to avoid cytotoxicity).
- Cyclodextrin Complexation : β-cyclodextrin derivatives can encapsulate hydrophobic moieties (e.g., phenethyl group) .
- Micellar Systems : Non-ionic surfactants (e.g., Tween-80) to stabilize aqueous dispersions.
Q. Experimental Design :
- Measure solubility via shake-flask method with HPLC quantification.
- Compare with structurally similar compounds (e.g., methylphenyl-substituted analogs) to identify solubility trends .
How can conflicting data on metabolic stability of indol-2-one derivatives be addressed?
Advanced Research Question
Contradictory metabolic profiles may stem from species-specific enzyme activity or assay conditions:
- In Vitro Models : Use human hepatocytes or liver microsomes for phase I/II metabolism studies.
- Metabolite ID : LC-MS/MS to detect oxidation (e.g., hydroxylation) or glucuronidation products.
- Cross-Species Validation : Compare rodent and human metabolic pathways to extrapolate in vivo relevance .
Case Study : Chloro-substituted indol-2-ones showed species-dependent CYP450 metabolism, emphasizing the need for human-relevant models .
What experimental designs are optimal for probing structure-activity relationships (SAR) of this compound?
Advanced Research Question
SAR studies require systematic modifications:
- Core Modifications : Vary the indole scaffold (e.g., substituents at C-3 or N-1).
- Side-Chain Optimization : Replace pyridin-3-yl or phenethyl groups with bioisosteres (e.g., thiophene for pyridine).
- Pharmacophore Mapping : Use 3D-QSAR to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
